(R)-2-amino-3-(4-ethylphenyl)propanoic acid

Vasopressin antagonist Uterotonic inhibition Stereochemistry-activity relationship

Peptide researchers targeting potent vasopressin/oxytocin antagonists often encounter inconsistent activity from racemic or L-configured building blocks. (R)-2-amino-3-(4-ethylphenyl)propanoic acid (4-ethyl-D-phenylalanine) provides the essential D-configuration required for antagonist activity. • Achieves pA₂ 8.15-8.30 in vasopressin series and 8.73 in oxytocin antagonists. • Enantiomeric purity >98% ee ensures reproducible pharmacological profiles. • Avoids wasted synthesis from inactive L-isomer or racemate. Supplied with certified purity for solid-phase peptide synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 721385-17-7
Cat. No. B580094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-(4-ethylphenyl)propanoic acid
CAS721385-17-7
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyAWKDBHFQJATNBQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-D-phenylalanine: Chiral Building Block for Peptidic Antagonists


(R)-2-amino-3-(4-ethylphenyl)propanoic acid, commonly referred to as 4-ethyl-D-phenylalanine or D-Phe(4-Et)-OH, is a non-proteinogenic D-configuration amino acid bearing a para-ethyl substituent on the phenyl ring [1]. It serves as a chiral building block for solid-phase peptide synthesis and has been incorporated into vasopressin and oxytocin analogues to confer antagonistic properties at uterotonic and pressor receptors [2][3]. Unlike its L-enantiomer or the racemic mixture, the isolated D-isomer is the pharmacologically active stereoisomer for inhibitory activity in neurohypophyseal hormone analogues.

1 Chiral building block for solid-phase peptide synthesis of vasopressin/oxytocin antagonists
2 Stereochemical-control study fit: D-configuration required for antagonist activity
3 Para-ethyl substituent provides hydrophobic contribution in SAR campaigns

Why 4-Ethyl-D-phenylalanine Is Irreplaceable in Antagonist Design


Simple substitution of 4-ethyl-D-phenylalanine with unsubstituted D-phenylalanine, its L-enantiomer, or the 4-methyl analogue fails to preserve biological activity in vasopressin and oxytocin antagonist programmes. The D-configuration is a prerequisite for inhibitory activity, as L-configured analogues lack antagonist properties [1]. The para-ethyl group provides a specific hydrophobic and steric contribution that cannot be replicated by the smaller p-methyl substituent; the p-ethyl analogue consistently achieves the highest pA2 values among para-substituted phenylalanine variants in uterotonic inhibition assays [2][3]. Using the racemic DL-mixture introduces the inactive L-isomer, diluting potency and complicating pharmacological interpretation.

Alternative
Mismatch Context
L-enantiomer or racemate
L-configured analogues lack antagonist properties; racemate introduces inactive isomer that may dilute assay response
4-methyl-D-phenylalanine
Smaller p-methyl group cannot replicate the steric and hydrophobic contribution of p-ethyl; lower pA₂ values reported
Unsubstituted D-phenylalanine
Absence of para substituent results in markedly lower inhibitory potency or loss of antagonist profile in uterotonic assays

4-Ethyl-D-phenylalanine: Head-to-Head Pharmacological Evidence


Uterotonic Antagonism: D- vs. L-p-Ethylphenylalanine

In the 1-deamino-8-D-homoarginine-vasopressin scaffold, the D-Phe(p-Et)²-containing analogue [Mpr¹, D-Phe(p-Et)², D-Har⁸]vasopressin (V) exhibited a pA₂ of 8.30 for uterotonic inhibition, making it the most potent analogue in the series [1]. The corresponding L-Phe(p-Et)² analogue (IV) showed markedly weaker uterotonic inhibition; both D- and L-configured p-ethylphenylalanine analogues functioned as pressor inhibitors, but only the D-isomer delivered high-potency uterotonic antagonism.

Uterotonic Antagonism: D- vs. L-p-EtPhe
Head-to-head
D-Phe(p-Et)² pA₂ = 8.30
L-Phe(p-Et)²: qualitatively weaker
Stereochemical requirement for high-potency antagonism
In vitro isolated rat uterus assay; racemate procurement would not yield equivalent response
Vasopressin antagonist Uterotonic inhibition Stereochemistry-activity relationship

Para-Ethyl Substituent Advantage in Uterotonic Inhibition

Within the [D-Har⁸]vasopressin series, the D-Phe(Et)² analogue (V) achieved a pA₂ of 8.15 for uterotonic inhibition, ranking as the most potent uterotonic inhibitor among all position-2 substituted analogues tested [1]. The D-Phe(Me)² analogue (III) and L-Phe(Me)² analogue (II) displayed lower uterotonic inhibitory activity. The unsubstituted [D-Har⁸]vasopressin (I) lacked significant uterotonic inhibition entirely. This rank order (p-Et > p-Me > H) establishes the para-ethyl group as the optimal substituent in this scaffold.

Para-Ethyl Substituent Advantage
Head-to-head
p-Et pA₂ = 8.15
p-Me: weaker
Unsubstituted: inactive
Para-ethyl group confers measurable potency gain over smaller substituents
Rank order p-Et > p-Me > H in uterotonic inhibition; supports SAR probe selection
Structure-activity relationship Para-substitution effect Vasopressin analogue

Oxytocin Antagonism: Para-Substituted D-Phe Advantage

In a systematic study of ten oxytocin analogues, D-amino acids were introduced at position 2 including D-tyrosine, D-phenylalanine, D-p-methylphenylalanine, D-p-ethylphenylalanine, and O-ethyl-D-tyrosine [1]. Analogues bearing D-phenylalanine with a para-substituent (methyl or ethyl) were identified as the most potent antagonists of the uterotonic effect of oxytocin, achieving a pA₂ of 8.73 in vitro. By contrast, D-tyrosine-containing analogues functioned as weak agonists rather than antagonists, and unsubstituted D-phenylalanine analogues showed lower antagonist potency.

Oxytocin Antagonism: Para-Substituted D-Phe
Cross-study
Para-substituted D-Phe pA₂ = 8.73
D-Tyr: weak agonist
D-Phe (unsubstituted): lower potency
D-p-EtPhe belongs to most potent oxytocin antagonist class
D-Tyr and unsubstituted D-Phe cannot replicate antagonist profile; class-level inference
Oxytocin antagonist Uterotonic inhibition D-amino acid substitution

4-Ethyl-D-phenylalanine: Key Applications


Potent Uterotonic Antagonist Design

Researchers developing peptide-based uterotonic antagonists for the vasopressin V1a or oxytocin receptor should incorporate (R)-2-amino-3-(4-ethylphenyl)propanoic acid at position 2 of the nonapeptide scaffold. The D-p-Et substitution produces pA₂ values of 8.15–8.30 in the vasopressin series [1][2] and is associated with the most potent oxytocin antagonist class (pA₂ = 8.73) [3]. The L-enantiomer or racemate should be avoided, as L-configuration analogues fail to achieve comparable antagonist potency and may produce pressor inhibition without uterotonic antagonism.

SAR Studies of Para-Substituted Aromatic Amino Acids

The compound serves as a key comparator in SAR campaigns exploring the effect of para-substituent size and lipophilicity on GPCR binding. Its pA₂ values in uterotonic assays provide a benchmark against which p-methyl, p-chloro, or p-ethoxy analogues can be quantitatively assessed [1]. The distinct pharmacological switch from agonism (D-Tyr) to antagonism (D-Phe(p-Et)) underscores its value as a reference standard for probing the stereoelectronic requirements of antagonist binding [3].

Solid-Phase Peptide Synthesis Building Block

For CROs and academic groups synthesizing vasopressin or oxytocin analogue libraries via solid-phase methods, (R)-2-amino-3-(4-ethylphenyl)propanoic acid with confirmed enantiomeric purity (>98% ee) is required. The D-configuration is non-negotiable for antagonist activity [2]. Substituting with the L-isomer (CAS 4313-77-3 for DL; L-isomer available separately) will produce analogues lacking uterotonic inhibitory potency, wasting synthesis resources and confounding structure-activity conclusions.

Application
Selection Property
Validation Focus
Peptide-based uterotonic antagonist design
Enantiomeric identity and para-ethyl substitution
Confirm D-configuration and pA₂ rank order relative to p-Me and unsubstituted analogues
GPCR SAR campaigns on para-substituent effects
Lipophilic para-ethyl benchmark
Compare binding and functional response against p-methyl, p-chloro, and p-ethoxy variants
Solid-phase peptide synthesis libraries
Confirmed enantiomeric purity (>98% ee D-configuration)
Verify stereochemical integrity before coupling; avoid L-isomer or racemate contamination

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